

The In Vivo Physiological Role of ARTC1: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ARTC1

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This technical guide provides a comprehensive overview of the physiological role of **ARTC1** in vivo, with a focus on its enzymatic function, tissue-specific expression, and involvement in key signaling pathways. The information presented is curated from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry.

Core Concepts: ARTC1 Function and Expression

Mono-ADP-ribosyltransferase 1 (**ARTC1**) is an ectoenzyme that catalyzes the transfer of an ADP-ribose moiety from NAD⁺ to specific arginine residues on target proteins. This post-translational modification, known as mono-ADP-ribosylation (MARylation), is a reversible process that modulates protein function and plays a crucial role in various cellular processes.

ARTC1 is a glycosylphosphatidylinositol (GPI)-anchored protein, tethering it to the outer leaflet of the plasma membrane. Its expression is highly tissue-specific, with the most prominent levels observed in skeletal and cardiac muscle.^{[1][2]} Lower levels of expression have also been detected in the spleen, lung, liver, and fetal tissues.^[3] In addition to its cell surface localization, **ARTC1** has also been found in the endoplasmic reticulum (ER), where it participates in the ER stress response.^[4]

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies on **ARTC1**, primarily derived from experiments using **ARTC1** knockout (KO) mouse models.

Table 1: Tumorigenesis in **ARTC1** Knockout Mice

Mouse Model	Tumor Type	Metric	Wild-Type (WT)	ARTC1 KO	Fold Change (KO vs. WT)	Reference
Xenograft (Arh1-KO MEFs in nude mice)	Fibrosarcoma	Tumor Volume (mm ³) at day 37	~450	~150	~0.33	[2]
Spontaneous	Various	Tumor Incidence (%) over 24 months	~40	~10	~0.25	[2]

Table 2: Cardiac Function in **ARTC1** Knockout Mice (Male)

Parameter	Wild-Type (WT)	ARTC1 KO	p-value	Reference
Ejection Fraction (%)	~60	~45	< 0.01	[5] [6]
Fractional Shortening (%)	~35	~25	< 0.01	[5] [6]
Myocardial Infarct Size (%) after I/R	~30	~50	< 0.01	[5] [6]

Table 3: Pro-inflammatory Cytokine Levels in **ARTC1** Knockout Mice

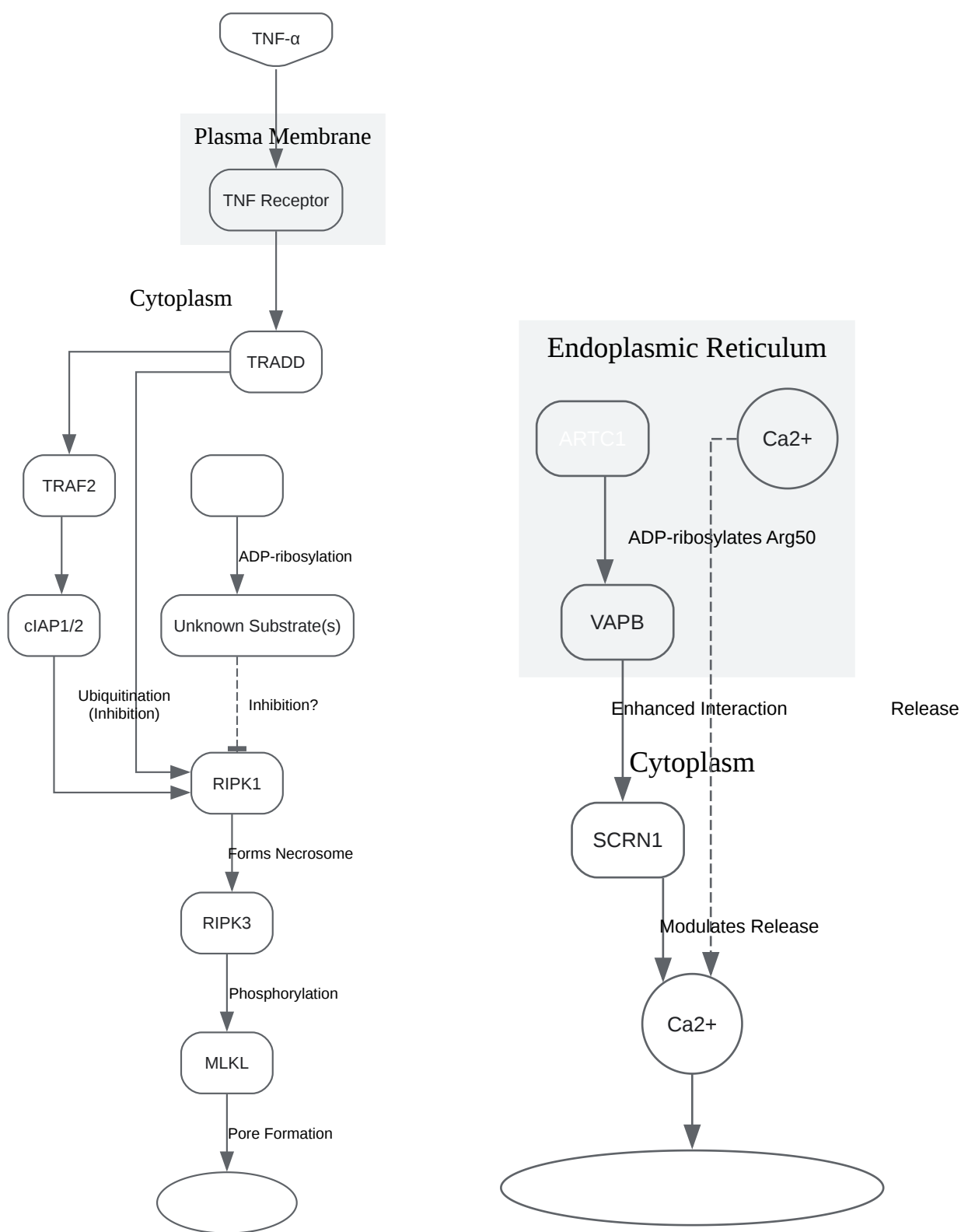
Cytokine	Wild-Type (WT) (pg/mL)	ARTC1 KO (pg/mL)	Fold Change (KO vs. WT)	Reference
TNF- α	~50	~150	~3.0	[5]

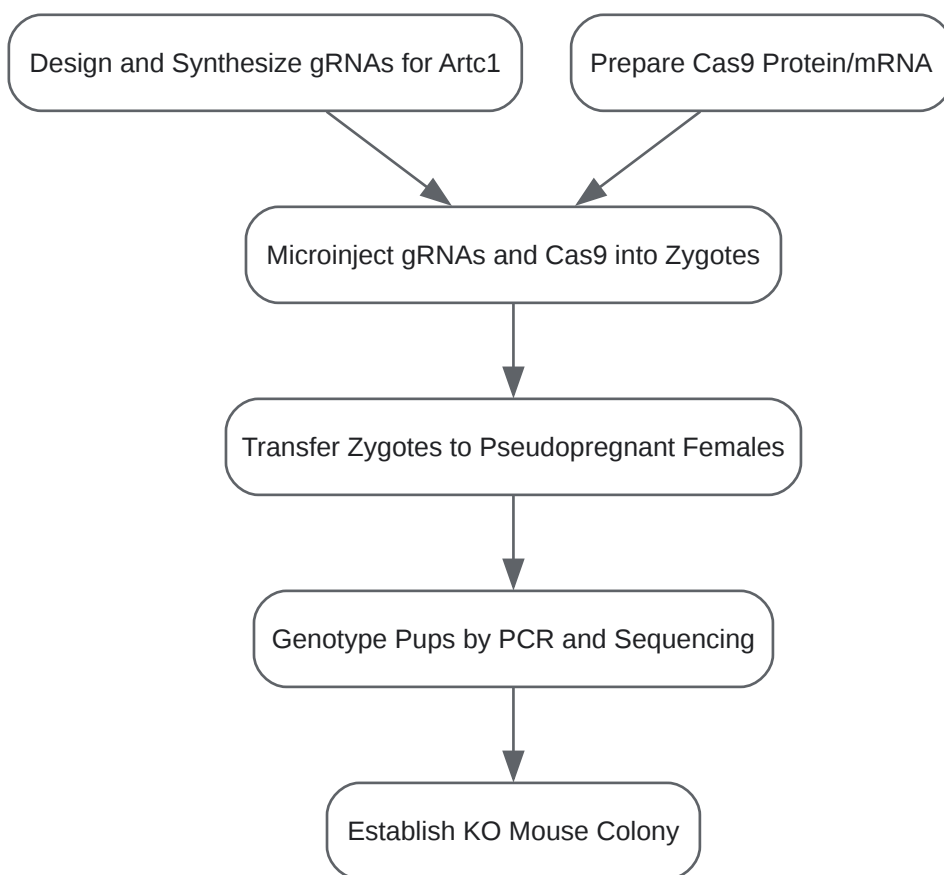
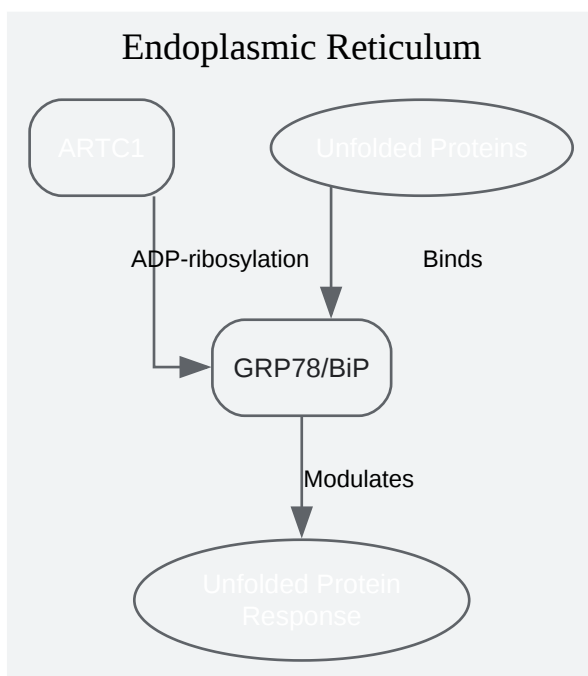
Key Signaling Pathways Involving ARTC1

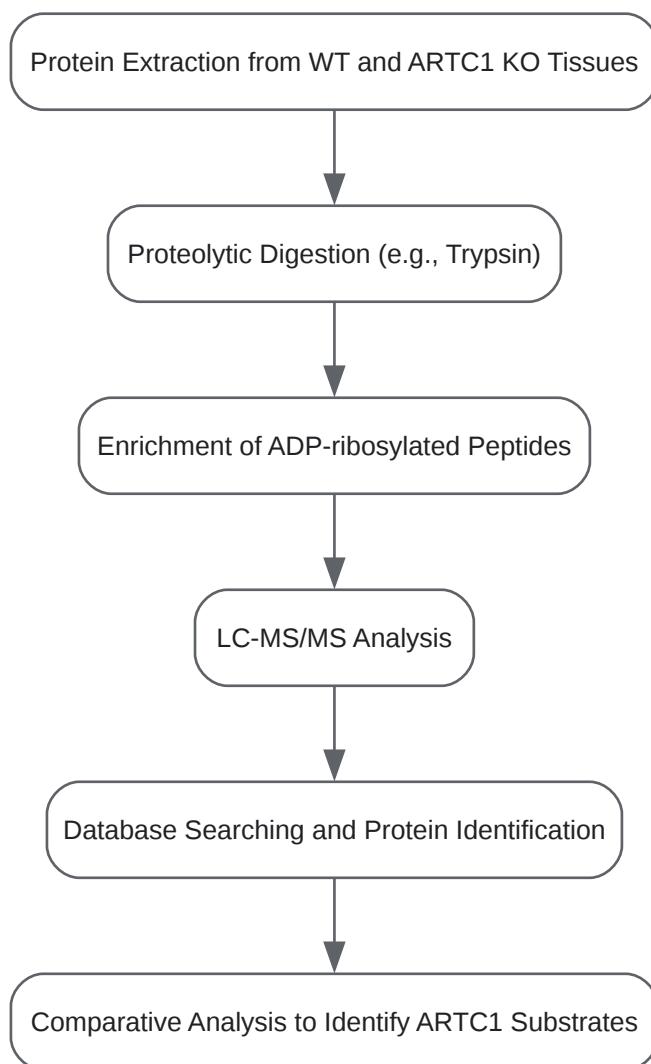
ARTC1 has been implicated in several critical signaling pathways, modulating cellular responses to stress and maintaining homeostasis.

Regulation of Necroptosis

ARTC1 plays a role in suppressing necroptosis, a form of programmed cell death. In **ARTC1** KO mice, there is an increased susceptibility to myocardial ischemia-reperfusion injury, which is associated with elevated levels of receptor-interacting protein kinase 3 (RIP3), a key mediator of necroptosis.[5][6] This suggests that **ARTC1**-mediated ADP-ribosylation may negatively regulate components of the necroptosome complex.







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- To cite this document: BenchChem. [The In Vivo Physiological Role of ARTC1: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1575332#physiological-role-of-artc1-in-vivo]

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